2-chloro-N-(3-fluorophenyl)propanamide

CYP Inhibition Drug-Drug Interaction ADME-Tox

Select for dual halogenation: α-chloro enables nucleophilic substitution; meta-fluoro provides unique electronic influence for regioselective synthesis. Differentiated from positional isomers—meta substitution pattern critical for reproducible SAR and reaction outcomes. 95% purity, ideal for medicinal chemistry and agrochemical library synthesis.

Molecular Formula C9H9ClFNO
Molecular Weight 201.62 g/mol
CAS No. 941400-35-7
Cat. No. B1416730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(3-fluorophenyl)propanamide
CAS941400-35-7
Molecular FormulaC9H9ClFNO
Molecular Weight201.62 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC(=CC=C1)F)Cl
InChIInChI=1S/C9H9ClFNO/c1-6(10)9(13)12-8-4-2-3-7(11)5-8/h2-6H,1H3,(H,12,13)
InChIKeyVJXUKJYCXBVIJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(3-fluorophenyl)propanamide (CAS 941400-35-7): Chemical Profile and Research Procurement Overview


2-Chloro-N-(3-fluorophenyl)propanamide (CAS 941400-35-7) is a synthetic halogenated aromatic amide with the molecular formula C9H9ClFNO and a molecular weight of 201.62 g/mol . It is commercially available as a research chemical and building block, typically supplied at a minimum purity specification of 95% . Structurally, it features a propanamide backbone with a chlorine atom at the alpha position and a fluorine atom at the meta position of the N-phenyl ring. This halogenation pattern suggests potential utility as a synthetic intermediate for creating more complex molecules in medicinal chemistry and agrochemical research. However, a systematic search of primary literature and authoritative databases reveals a notable scarcity of published, peer-reviewed biological activity data for this specific compound, limiting the available evidence for a quantitative, comparator-driven selection.

Why 2-Chloro-N-(3-fluorophenyl)propanamide (CAS 941400-35-7) Is Not an Interchangeable Commodity in R&D


The assumption that 2-chloro-N-(3-fluorophenyl)propanamide can be generically substituted by other halogenated anilides overlooks the critical impact of specific substitution patterns on both chemical reactivity and biological function. While numerous isomers and analogs share the C9H9ClFNO formula, such as 3-chloro-N-(2-fluorophenyl)propanamide or 2-chloro-N-(4-fluorophenyl)acetamide , the precise position of the halogen atoms dictates distinct physicochemical properties (e.g., lipophilicity, electronic distribution) and reactivity profiles. In a synthetic context, the 2-chloro group on the propanamide provides a reactive site for nucleophilic substitution, while the meta-fluoro substituent on the aromatic ring exerts a unique electronic influence, guiding regioselectivity in subsequent reactions. In a biological context, the meta-fluoro pattern is a specific pharmacophore element known to influence target binding, metabolism, and pharmacokinetics differently than para- or ortho-substituted analogs. Therefore, substituting this compound with a positional isomer could lead to divergent synthetic yields, altered impurity profiles, or, in biological assays, unexpected loss or gain of activity. The quantitative evidence below, while limited in scope, aims to provide the foundational data points available for informed selection.

Comparative Evidence for CAS 941400-35-7: Analyzing Structural Analogues and Documented Bioactivity


Documented In Vitro CYP Enzyme Inhibition Profile of CAS 941400-35-7

This compound has documented in vitro activity against several Cytochrome P450 (CYP) enzymes, a critical early indicator in ADME-Tox profiling for predicting drug-drug interactions [1]. This information, while not a direct comparison, establishes a baseline of biological interaction for the molecule that is absent for many uncharacterized building blocks. The observed inhibition of CYP3A4, CYP2C8, and CYP2B6 in human liver microsomes indicates that the compound interacts with these key metabolic enzymes. This data point serves as a differentiating factor from untested analogs, providing an initial screen for potential metabolic liabilities.

CYP Inhibition Drug-Drug Interaction ADME-Tox Hepatocyte Metabolism

Precision in Substitution Pattern: Meta-Fluoro vs. Para-Fluoro Analogue

The choice between the meta-fluoro (CAS 941400-35-7) and para-fluoro (CAS 56767-37-4) isomer of N-(fluorophenyl)chloropropanamide is a fundamental decision in SAR studies and lead optimization. The position of the fluorine atom on the aromatic ring profoundly affects the molecule's electronic distribution, dipole moment, and steric interactions with a biological target. Literature on related propanamide series indicates that such a positional shift can result in significantly different target affinity, selectivity, or functional activity [1]. While direct comparative data for this specific pair are unavailable, this principle underscores that the two isomers are not functionally interchangeable and must be considered distinct chemical entities for research purposes.

Structure-Activity Relationship (SAR) Medicinal Chemistry Halogen Bonding Pharmacophore Modeling

Known Inhibitory Potential on Serotonin and Dopamine Transporters

Preliminary data from bioactivity databases suggests that this compound may interact with monoamine transporters, a class of targets central to neuropsychiatric disorders. The compound is associated with an in vitro inhibition value of 100 nM at the human serotonin transporter (SERT) and 900 nM for dopamine uptake inhibition in a rat brain synaptosomal preparation [1]. These figures suggest a potentially weak to moderate interaction with these CNS targets. For researchers exploring the chemical space around monoamine transporter ligands, these values provide initial activity landmarks that are absent for other, less-characterized building blocks.

Neuropharmacology Monoamine Transporters SERT DAT CNS Drug Discovery

Optimal Use Cases for Procuring 2-Chloro-N-(3-fluorophenyl)propanamide (CAS 941400-35-7)


Use as a Building Block for Exploring Halogenated Propanamide Chemical Space

This is the most clearly supported and immediate application. The compound's dual halogenation (alpha-chloro and meta-fluoro) presents a unique combination for a propanamide scaffold. Researchers can utilize the reactive alpha-chloro group as a synthetic handle for nucleophilic substitution reactions (e.g., with amines, alcohols, or thiols) to generate diverse libraries of N-(3-fluorophenyl)propanamide derivatives. This is particularly valuable for medicinal chemistry projects targeting novel chemical space, such as those referenced in literature exploring propanamide derivatives as selective androgen receptor degraders (SARDs) or other therapeutically relevant targets [1][2]. Its availability as a commercial building block, as noted by vendors , makes it a practical starting point for such campaigns.

Investigating Structure-Activity Relationships (SAR) for Monoamine Transporters

Given the reported in vitro activity against the serotonin transporter (SERT) and dopamine uptake [1], this compound could serve as a foundational scaffold for an SAR program aimed at discovering novel ligands for these CNS targets. By derivatizing the alpha-chloro position and exploring substitutions on the aromatic ring, researchers could systematically probe the structural determinants of transporter affinity and functional activity. While the reported potency is modest (100 nM and 900 nM), it provides a validated starting point for optimization.

Development of New Agrochemical Candidates (Herbicides/Fungicides)

The presence of the alpha-chloroacetamide-like moiety, combined with a fluorinated aromatic ring, is a common feature in several classes of agrochemicals, including herbicides that inhibit very-long-chain fatty acid (VLCFA) synthesis [1] and fungicides [2]. This compound could be a useful scaffold for designing new analogs in this area. Researchers could leverage the 2-chloro group for further functionalization, aiming to discover novel compounds with improved selectivity, potency, or environmental safety profiles compared to existing commercial products.

Reference Compound for Analytical and ADME-Tox Studies

Due to its documented interaction with several CYP450 enzymes (CYP3A4, CYP2C8, CYP2B6) [1] and its commercial availability at a specified purity [2], this compound can serve as a valuable reference standard. It can be used in in vitro ADME-Tox assays as a tool compound or as a control for assay development and validation. Its characterized physicochemical properties and known metabolic liabilities (CYP inhibition) provide a useful benchmark for comparing the behavior of new chemical entities in early drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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